N-(4-fluorophenyl)-2-{4-[2-methyl-4-(4-morpholinyl)benzylidene]-2,5-dioxo-1-imidazolidinyl}acetamide
Overview
Description
N-(4-fluorophenyl)-2-{4-[2-methyl-4-(4-morpholinyl)benzylidene]-2,5-dioxo-1-imidazolidinyl}acetamide is a useful research compound. Its molecular formula is C23H23FN4O4 and its molecular weight is 438.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 438.17033339 g/mol and the complexity rating of the compound is 746. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Src Kinase Inhibition and Anticancer Activity
Compounds similar to the specified molecule, such as those studied by Fallah-Tafti et al. (2011), have shown Src kinase inhibitory activities. These activities are critical because Src kinase plays a significant role in the progression of cancer. The study synthesized derivatives containing thiazole instead of pyridine, evaluating them for their Src kinase inhibitory activities and inhibition of cell proliferation in various cancer cell lines, including colon carcinoma and breast carcinoma.
Polymorphism and Drug Formulation
Research on linezolid, a molecule with structural similarities, focuses on its polymorphic forms and their implications for drug formulation and release. Maccaroni et al. (2008) characterized two anhydrous polymorphic forms of linezolid, which could inform the development of similar compounds with optimized bioavailability and therapeutic efficacy. This research is pivotal for developing formulations that ensure controlled drug release and stability (Maccaroni et al., 2008).
Cytotoxic Activity Against Cancer Cells
Ghorab et al. (2015) synthesized sulfonamide derivatives that showed promising cytotoxic activity against breast and colon cancer cell lines. This highlights the potential of structurally similar compounds to serve as leads in the development of new anticancer drugs. The compounds were evaluated for their inhibition of cell proliferation, indicating a path for further investigation into their mechanisms of action (Ghorab et al., 2015).
DNA and Protein Binding Studies
Raj (2020) conducted studies on novel paracetamol derivatives, demonstrating their ability to bind to DNA and proteins. These interactions are crucial for understanding the drug's mechanism of action and its potential effects on cellular targets. This research opens avenues for the development of therapeutic agents based on their binding efficacy and specificity (Raj, 2020).
Antimicrobial Activity
Compounds with similar structures have been synthesized and tested for their antibacterial and antifungal activities, indicating moderate efficacy against the microorganisms tested. Such research, exemplified by studies conducted by Patil et al. (2011), lays the groundwork for the development of new antimicrobial agents that can address the growing issue of antibiotic resistance (Patil et al., 2011).
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[(4Z)-4-[(2-methyl-4-morpholin-4-ylphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O4/c1-15-12-19(27-8-10-32-11-9-27)7-2-16(15)13-20-22(30)28(23(31)26-20)14-21(29)25-18-5-3-17(24)4-6-18/h2-7,12-13H,8-11,14H2,1H3,(H,25,29)(H,26,31)/b20-13- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIVJIVIQFZZXKH-MOSHPQCFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCOCC2)C=C3C(=O)N(C(=O)N3)CC(=O)NC4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)N2CCOCC2)/C=C\3/C(=O)N(C(=O)N3)CC(=O)NC4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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